3-Methyl-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide is a complex organic compound belonging to the class of benzofuran derivatives. This compound features a benzofuran core, a tetrazole moiety, and a carboxamide functional group. The unique combination of these structural elements contributes to its potential biological activity and applications in medicinal chemistry.
The compound can be synthesized through various chemical processes, with its precursors being readily available in chemical libraries. The synthesis often involves multi-step reactions that require careful optimization to achieve desired yields and purity levels.
This compound can be classified as a heterocyclic organic compound due to the presence of nitrogen in the tetrazole ring. It also falls under the category of carboxamides, which are derivatives of carboxylic acids where the hydroxyl group is replaced by an amine or ammonia.
The synthesis of 3-methyl-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide typically involves several key steps:
The synthetic routes may vary significantly based on the starting materials and specific reagents used, with optimization focusing on reaction conditions such as temperature, solvent choice, and reaction time to enhance yield and selectivity.
The molecular formula for 3-methyl-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide is , and its molecular weight is approximately 337.31 g/mol.
Property | Value |
---|---|
Molecular Formula | C17H12N5O2 |
Molecular Weight | 337.31 g/mol |
IUPAC Name | 3-Methyl-N-[4-(1H-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide |
InChI Key | IPKPWGRABHTZRE-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(OC2=C1C=C(C=C2)F)C(=O)NC3=CC=C(C=C3)N4C=NN=N4 |
The presence of multiple functional groups suggests potential for diverse chemical reactivity and interaction with biological targets.
3-Methyl-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide can participate in various chemical reactions:
These reactions highlight the compound's versatility in synthetic chemistry and its potential for modification to create derivatives with enhanced properties.
The mechanism of action for 3-methyl-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide is primarily linked to its interaction with specific biological targets.
Upon administration, this compound may bind to particular enzymes or receptors within biological systems, modulating their activity and influencing various biochemical pathways. The exact molecular targets depend on the context of use and specific biological systems involved.
Research into similar compounds indicates that modifications in structure can significantly impact pharmacodynamics and pharmacokinetics.
Property | Value |
---|---|
Melting Point | Not specified |
Boiling Point | Not specified |
Further characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are essential for confirming structural integrity and purity.
3-Methyl-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide has potential applications in medicinal chemistry due to its structural features that may confer biological activity.
CAS No.: 142434-22-8
CAS No.: 16606-62-5
CAS No.: 158905-17-0
CAS No.:
CAS No.: 13463-39-3